![molecular formula C27H34O4 B14471064 Formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2-methylbutan-2-yl)phenol CAS No. 65733-73-5](/img/structure/B14471064.png)
Formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2-methylbutan-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Formaldehyde, polymer with 4,4’-(1-methylethylidene)bis[phenol] and 4-(1,1-dimethylpropyl)phenol is a complex polymeric compound.
準備方法
Synthetic Routes and Reaction Conditions
The reaction typically occurs under acidic or basic conditions, which catalyze the formation of methylene bridges between the phenolic units .
Industrial Production Methods
In industrial settings, the production of this polymer is carried out in large reactors where the reactants are mixed and heated to the desired temperature. The reaction is carefully controlled to ensure the correct molecular weight and polymer structure. The resulting polymer is then purified and processed into various forms, such as sheets, films, or molded products .
化学反応の分析
Types of Reactions
Formaldehyde, polymer with 4,4’-(1-methylethylidene)bis[phenol] and 4-(1,1-dimethylpropyl)phenol can undergo several types of chemical reactions, including:
Oxidation: The polymer can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can break down the polymer into smaller units.
Substitution: Various substituents can be introduced into the polymer structure through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups into the polymer .
科学的研究の応用
Formaldehyde, polymer with 4,4’-(1-methylethylidene)bis[phenol] and 4-(1,1-dimethylpropyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex polymers and materials.
Biology: Employed in the preparation of various biological assays and diagnostic tools.
Medicine: Utilized in the development of medical devices and drug delivery systems.
作用機序
The mechanism of action of formaldehyde, polymer with 4,4’-(1-methylethylidene)bis[phenol] and 4-(1,1-dimethylpropyl)phenol involves the formation of strong covalent bonds between the phenolic units and formaldehyde. These bonds create a highly cross-linked polymer network, which imparts the material with its characteristic strength and stability. The molecular targets and pathways involved in these reactions are primarily the phenolic hydroxyl groups and the methylene bridges formed during polymerization .
類似化合物との比較
Similar Compounds
Phenol-formaldehyde resin: A similar polymer but without the 4-(1,1-dimethylpropyl)phenol component.
Urea-formaldehyde resin: Another formaldehyde-based polymer, but with urea instead of phenol.
Melamine-formaldehyde resin: Uses melamine as the co-reactant with formaldehyde.
Uniqueness
Formaldehyde, polymer with 4,4’-(1-methylethylidene)bis[phenol] and 4-(1,1-dimethylpropyl)phenol is unique due to the presence of both Bisphenol A and 4-(1,1-dimethylpropyl)phenol in its structure. This combination provides the polymer with enhanced thermal stability and mechanical properties compared to other phenol-formaldehyde resins .
特性
CAS番号 |
65733-73-5 |
|---|---|
分子式 |
C27H34O4 |
分子量 |
422.6 g/mol |
IUPAC名 |
formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2-methylbutan-2-yl)phenol |
InChI |
InChI=1S/C15H16O2.C11H16O.CH2O/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;1-4-11(2,3)9-5-7-10(12)8-6-9;1-2/h3-10,16-17H,1-2H3;5-8,12H,4H2,1-3H3;1H2 |
InChIキー |
KIENFKDSUHRXDC-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)C1=CC=C(C=C1)O.CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C=O |
関連するCAS |
65733-73-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-3-ethyl-2-[[(3E)-3-[(E)-3-[(3Z)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazole;perchlorate](/img/structure/B14470990.png)
![Phenol, 2-[[(4-methylphenyl)imino]methyl]-6-nitro-](/img/structure/B14470995.png)
![1-[3-(Benzenesulfonyl)prop-1-en-2-yl]aziridine](/img/structure/B14471011.png)
![1-[Dibutyl(chloro)stannyl]butan-1-ol](/img/structure/B14471012.png)

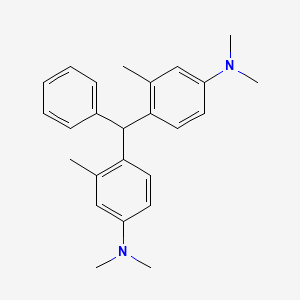
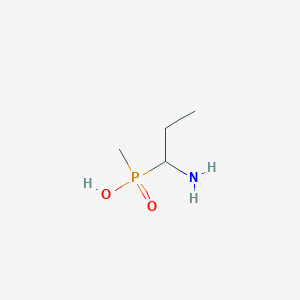
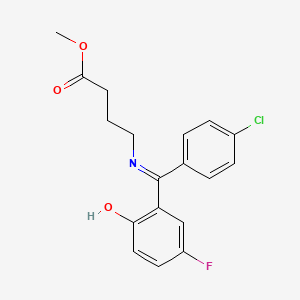
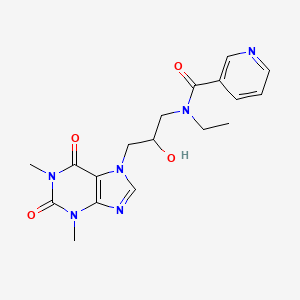
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-(2-hydroxypropoxy)-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B14471050.png)
![(E)-1-[2-(Chlorotellanyl)phenyl]-2-phenyldiazene](/img/structure/B14471056.png)
![Carbamic acid, [4-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14471057.png)
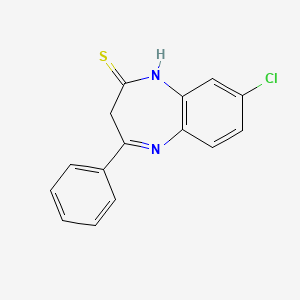
![3-(6,7-Dihydro-2H,5H-[1,3]dioxolo[4,5-f]indol-5-yl)cyclopent-2-en-1-one](/img/structure/B14471066.png)
